molecular formula C19H23NO2 B336386 4-ethoxy-N-(4-phenylbutyl)benzamide

4-ethoxy-N-(4-phenylbutyl)benzamide

货号: B336386
分子量: 297.4 g/mol
InChI 键: JEAKELXOSGZBAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including roles as enzyme inhibitors (e.g., histone deacetylases ), anti-cancer agents , and neuroleptics . The ethoxy group at the 4-position likely enhances lipophilicity and modulates electronic properties, influencing solubility and receptor interactions .

属性

分子式

C19H23NO2

分子量

297.4 g/mol

IUPAC 名称

4-ethoxy-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-2-22-18-13-11-17(12-14-18)19(21)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21)

InChI 键

JEAKELXOSGZBAD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2

规范 SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2

产品来源

United States

相似化合物的比较

Ethoxy vs. Hydroxy Groups

  • 2-Hydroxy-N-(4-phenylbutyl)benzamide (A10) : Synthesized via coupling salicylic acid to 4-phenylbutylamine, this compound (m/z = 270.4) lacks the ethoxy group but retains the 4-phenylbutyl chain. The hydroxyl group may reduce metabolic stability compared to ethoxy derivatives .
  • 4-Ethoxy-N-(3-fluorophenyl)benzamide : With an ethoxy group and a fluorophenyl substituent, this compound (CAS 346693-54-7) is industrially produced for agrochemical and pharmaceutical applications. The ethoxy group likely improves bioavailability compared to hydroxyl analogs .

Alkyl and Aromatic Modifications

  • 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: Features a bulky tert-butyl group and ethoxyphenyl chain.
  • 4-Ethyl-N-phenylbenzamide : Simpler structure with an ethyl group (m/z = 225.29). Its lower molecular weight correlates with higher solubility but reduced target specificity compared to 4-phenylbutyl derivatives .

Pharmacological Profiles

Anti-Cancer Activity

  • YQ456 (3-(3-Ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)-N-(4-phenylbutyl)benzamide): Exhibits nanomolar binding affinity (KD = 37 nM) to MYOF-C2D and inhibits cancer cell invasion (IC50 = 110 nM). The 4-phenylbutyl chain and triazole moiety are critical for activity .
  • HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with IC50 values of 100–200 μM against HepG2 and A549 cells. The hydroxamic acid group differentiates it from ethoxy derivatives but highlights benzamides' versatility in oncology .

Neuroleptic and Gastrokinetic Effects

  • AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): A gastrokinetic agent with potency surpassing metoclopramide. The ethoxy group enhances gastric emptying activity without dopamine D2 receptor antagonism .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Benzamides

Compound Name Substituents Molecular Weight Key Activity Reference
4-Ethoxy-N-(4-phenylbutyl)benzamide* 4-ethoxy, N-(4-phenylbutyl) ~325.4 (est.) Hypothesized anti-cancer
YQ456 Triazole, 4-phenylbutyl 443.5 Anti-invasion (IC50 = 110 nM)
AS-4370 4-Fluorobenzyl, morpholine 451.9 Gastrokinetic (ID50 = 0.3 mg/kg)
HPAPB Hydroxamic acid, p-tolyl 364.4 HDAC inhibition (IC50 = 100 μM)
4-Ethyl-N-phenylbenzamide 4-ethyl, N-phenyl 225.29 Not specified

*Estimated properties based on analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。